molecular formula C16H15F2NOS B2555718 6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097915-86-9

6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2555718
CAS No.: 2097915-86-9
M. Wt: 307.36
InChI Key: GLEDGTINNCLIIA-UHFFFAOYSA-N
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Description

6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound featuring a benzothiophene moiety, a spirocyclic structure, and fluorine atoms. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have been found to interact with various receptors

Mode of Action

The exact mode of action of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2It is known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biological effects.

Biochemical Pathways

The specific biochemical pathways affected by Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have been found to possess various biological activities , suggesting that they may affect multiple pathways.

Result of Action

The molecular and cellular effects of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have shown various biological activities , indicating that they may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated benzothiophene derivatives under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to its combination of a benzothiophene moiety, spirocyclic structure, and fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through its molecular formula, which includes a benzothiophene moiety and difluorinated spiro structure. This unique configuration is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class have been noted for their ability to inhibit specific enzymes involved in cellular signaling pathways.
  • Antimicrobial Properties : Some derivatives show promise as antimicrobial agents, potentially targeting bacterial and fungal infections.
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds could modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Description Reference
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryReduces inflammation in preclinical models
Enzyme InhibitionInhibits specific enzymes related to disease

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µg/mL, indicating potent effects against common pathogens.
  • Anti-inflammatory Research : In a rat model of arthritis, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls. The study reported a decrease in prostaglandin E2 levels, suggesting effective modulation of inflammatory pathways.
  • Enzyme Inhibition Study : Another research effort focused on the inhibition of cyclooxygenase (COX) enzymes by this compound class. Results indicated IC50 values in the low micromolar range, highlighting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

1-benzothiophen-2-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS/c17-16(18)10-15(16)5-7-19(8-6-15)14(20)13-9-11-3-1-2-4-12(11)21-13/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEDGTINNCLIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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